Cadherin Peptide, avian

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

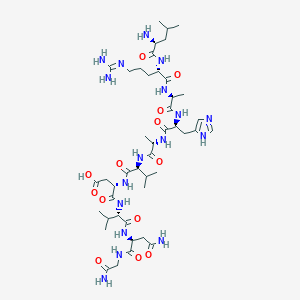

(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H75N17O13/c1-19(2)12-25(45)37(68)56-26(10-9-11-51-44(48)49)39(70)54-22(7)35(66)57-27(13-24-16-50-18-53-24)40(71)55-23(8)36(67)60-33(20(3)4)42(73)59-29(15-32(64)65)41(72)61-34(21(5)6)43(74)58-28(14-30(46)62)38(69)52-17-31(47)63/h16,18-23,25-29,33-34H,9-15,17,45H2,1-8H3,(H2,46,62)(H2,47,63)(H,50,53)(H,52,69)(H,54,70)(H,55,71)(H,56,68)(H,57,66)(H,58,74)(H,59,73)(H,60,67)(H,61,72)(H,64,65)(H4,48,49,51)/t22-,23-,25-,26-,27-,28-,29-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLQWIUMNGZLLJ-YZAJHECDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H75N17O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571080 | |

| Record name | L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-histidyl-L-alanyl-L-valyl-L-alpha-aspartyl-L-valyl-L-asparaginylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1050.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127650-08-2 | |

| Record name | L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-histidyl-L-alanyl-L-valyl-L-alpha-aspartyl-L-valyl-L-asparaginylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Avian N-Cadherin Peptide: A Technical Guide on its Sequence, Signaling, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the avian N-cadherin peptide, detailing its amino acid sequence, its role in critical signaling pathways, and methodologies for its study. N-cadherin, a calcium-dependent cell adhesion molecule, is pivotal in various developmental processes, particularly in the nervous system. Understanding its structure and function is crucial for research in developmental biology, neurobiology, and oncology.

Avian N-Cadherin Peptide Sequence

A specific synthetic peptide derived from an avian N-cadherin sequence is commonly used in research to study N-cadherin function. Its sequence is:

Leu-Arg-Ala-His-Ala-Val-Asp-Val-Asn-Gly-NH2 [1]

This peptide corresponds to a region of the extracellular domain of N-cadherin and is known to be involved in cell-cell adhesion.

For a comprehensive understanding, the full-length protein sequence of Gallus gallus (chicken) Cadherin-2 (N-cadherin) is available through the UniProt database.

-

UniProt Accession Number: P10288

-

Length: 912 amino acids[2]

Quantitative Data on N-Cadherin Interactions

The study of N-cadherin often involves the use of antagonists to probe its function. The following table summarizes key quantitative data related to the inhibition of N-cadherin.

| Inhibitor | Type | Target | IC50 | Reference |

| ADH-1 | Cyclic Peptide | N-cadherin | 2.33 mM | [3] |

| Small Molecules | Peptide Mimetics | N-cadherin | 4.5 - 30 µM | [3] |

N-Cadherin Signaling Pathways

N-cadherin is a key player in multiple signaling pathways that regulate cell adhesion, migration, and differentiation. Two of the most well-characterized pathways in the context of avian development are the Wnt/β-catenin and the Fibroblast Growth Factor (FGF) receptor signaling pathways.

N-cadherin expression and function are intricately linked with the canonical Wnt/β-catenin signaling pathway, particularly during the development of the neural crest in avian embryos. In this pathway, N-cadherin can sequester β-catenin at the cell membrane, thereby modulating its availability for nuclear translocation and gene transcription. The regulation of cadherin expression, including Cadherin-7 and Cadherin-11, by the Wnt pathway is crucial for neural crest cell delamination and migration[4].

N-cadherin also modulates the Fibroblast Growth Factor (FGF) receptor signaling pathway. This interaction is significant in processes such as neurite outgrowth and cell migration. N-cadherin can stabilize FGF receptors (FGFR) at the cell surface, thereby enhancing downstream signaling cascades like the RAS/MAPK and PI3K pathways[5][6][7].

Experimental Protocols

The following are detailed methodologies for key experiments used to study avian N-cadherin.

This protocol outlines the steps for visualizing N-cadherin expression in frozen sections of chicken embryos[8].

Materials:

-

Chicken embryos at the desired developmental stage

-

4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

-

30% Sucrose (B13894) in PBS

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100)

-

Primary antibody: anti-N-cadherin

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fixation: Dissect chicken embryos in cold PBS and fix in 4% PFA overnight at 4°C.

-

Cryoprotection: Wash the embryos in PBS and then incubate in 30% sucrose in PBS at 4°C until they sink.

-

Embedding and Sectioning: Embed the cryoprotected embryos in OCT compound and freeze. Section the embedded tissue at 10-20 µm using a cryostat and mount on slides.

-

Staining:

-

Wash the sections with PBS.

-

Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-N-cadherin antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash with PBS.

-

-

Mounting and Imaging: Mount the slides with mounting medium and visualize using a fluorescence microscope.

This assay is used to quantify the adhesive strength mediated by N-cadherin[9][10][11].

Materials:

-

Avian cell line expressing N-cadherin

-

Trypsin-EDTA solution

-

Aggregation medium (e.g., DMEM with 1% BSA)

-

Agar-coated plates

-

Shaker incubator

Procedure:

-

Cell Preparation: Culture the cells to confluency. Detach the cells using a brief treatment with trypsin-EDTA.

-

Single-Cell Suspension: Resuspend the cells in the aggregation medium to create a single-cell suspension.

-

Aggregation:

-

Add a defined number of cells to each well of an agar-coated plate to prevent cell-substrate adhesion.

-

Incubate the plates on a rotary shaker at a constant speed and temperature for a specified time (e.g., 1-4 hours).

-

-

Quantification:

-

At different time points, take aliquots from the wells.

-

Count the number of single cells and aggregates using a hemocytometer or an automated cell counter.

-

The degree of aggregation can be calculated as (N0 - Nt) / N0, where N0 is the initial total particle number and Nt is the total particle number at time t.

-

Co-IP is used to identify proteins that interact with N-cadherin in avian tissues or cells.

Materials:

-

Avian tissue or cell lysate

-

Co-IP lysis buffer

-

Primary antibody against N-cadherin

-

Protein A/G agarose (B213101) beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lysate Preparation: Lyse the avian cells or tissue in Co-IP lysis buffer to release the proteins.

-

Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-N-cadherin antibody to form an antibody-antigen complex.

-

Add protein A/G agarose beads to capture the antibody-antigen complex.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.

References

- 1. Cadherin Peptide, avian | CAS:127650-08-2 | Role in cell adhesion | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. uniprot.org [uniprot.org]

- 3. Novel peptide mimetic small molecules of the HAV motif in N-cadherin inhibit N-cadherin-mediated neurite outgrowth and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of cadherin expression in the chicken neural crest by the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. semanticscholar.org [semanticscholar.org]

- 7. FGF signalling through RAS/MAPK and PI3K pathways regulates cell movement and gene expression in the chicken primitive streak without affecting E-cadherin expression [arizona.aws.openrepository.com]

- 8. Immunofluorescence staining with frozen mouse or chick embryonic tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell aggregation assay: a rapid means of evaluating and selecting in vitro transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell aggregation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Aggregation Assays | Springer Nature Experiments [experiments.springernature.com]

The Function of the HAV Motif in Avian E-cadherin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core functions of the Histidine-Alanine-Valine (HAV) motif located in the first extracellular domain (EC1) of avian E-cadherin. It delves into the current understanding of its role in cell-cell adhesion, molecular interactions, and implication in signaling pathways. This document synthesizes key research findings, presents available quantitative data, and outlines detailed experimental protocols to facilitate further investigation in this area.

Introduction to Avian E-cadherin and the HAV Motif

E-cadherin is a crucial single-pass transmembrane glycoprotein (B1211001) that mediates calcium-dependent cell-cell adhesion, playing a fundamental role in tissue morphogenesis and maintenance of tissue integrity.[1] The extracellular region of classical cadherins like E-cadherin is composed of five tandemly repeated domains (EC1-EC5). The N-terminal EC1 domain harbors the highly conserved Histidine-Alanine-Valine (HAV) motif, which has been a subject of extensive research regarding its role in cadherin function.[2] While much of the research has been conducted on mammalian cadherins, avian E-cadherin, particularly from chicken, has served as an important model system.

The Role of the HAV Motif in Cell-Cell Adhesion: A Complex Picture

The precise function of the HAV motif in mediating cell-cell adhesion is a topic of ongoing discussion with some conflicting findings in the literature.

Early evidence suggested a critical adhesive role. Studies using synthetic peptides containing the HAV sequence demonstrated their ability to inhibit E-cadherin-mediated cell aggregation, suggesting that the HAV motif is a crucial recognition site for homophilic binding.[2][3]

However, subsequent research on avian E-cadherin has challenged this view. A pivotal study involving site-directed mutagenesis of chicken E-cadherin revealed that inverting the HAV motif to Valine-Alanine-Histidine (VAH) did not disrupt E-cadherin's adhesive function.[4] In contrast, deletion of the entire EC1 domain completely abolished cell adhesion.[4] This suggests that while the overall structure of the EC1 domain is essential for adhesion, the specific HAV sequence itself may not be the primary determinant of the adhesive interface.[4]

It is now thought that the initial adhesion is mediated by a "strand-swapping" mechanism where a tryptophan residue (Trp2) on one E-cadherin molecule inserts into a hydrophobic pocket on an opposing E-cadherin molecule. The HAV motif is located in close proximity to this site and may play a role in the proper presentation and stability of the adhesive interface rather than directly participating in the bond.

Molecular Interactions of the HAV Motif

The HAV motif is located on a loop region of the EC1 domain. While it may not be the primary binding site, its strategic position suggests a role in modulating the conformation and accessibility of the adhesive interface. Peptides containing the HAV motif are widely used as competitive inhibitors of cadherin-mediated adhesion, indicating they can occupy a binding site on the E-cadherin molecule, thereby preventing homophilic interactions.[2][3][5] Molecular docking studies have supported the binding of HAV-containing peptides to the EC1 domain of E-cadherin.[6]

The HAV Motif and Intracellular Signaling

Beyond its structural role in adhesion, the HAV motif and the E-cadherin complex are implicated in various intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.

The Hippo Signaling Pathway

E-cadherin-mediated cell-cell contact is a known activator of the Hippo signaling pathway, a critical regulator of organ size and cell proliferation.[7][8][9] Upon E-cadherin engagement, the Hippo pathway is activated, leading to the phosphorylation of the transcriptional co-activator Yes-associated protein (YAP). Phosphorylated YAP is sequestered in the cytoplasm, preventing it from entering the nucleus and promoting the transcription of pro-proliferative genes. While the direct involvement of the HAV motif in activating this pathway has not been explicitly demonstrated, its role in initiating cell-cell contact makes it an upstream regulator of this process.

Fibroblast Growth Factor Receptor (FGFR) Signaling

Studies on N-cadherin have shown that dimeric peptides containing the HAV motif can act as agonists, clustering N-cadherin and activating the Fibroblast Growth Factor Receptor (FGFR) signaling cascade. While this has not been directly demonstrated for avian E-cadherin, it raises the possibility of a similar mechanism where the HAV motif, upon clustering, could influence the activity of receptor tyrosine kinases.

Quantitative Data on Cadherin Interactions

Direct quantitative data for the binding affinity of the avian E-cadherin HAV motif is not currently available in the literature. However, data from other classical cadherins provide a valuable reference for the expected range of affinities and forces involved in these interactions.

| Parameter | Cadherin Type | Method | Value | Reference |

| Binding Affinity (Kd) | Human E-cadherin (EC1 domain) | Surface Plasmon Resonance (SPR) | 1.45 µM (in TBS) | [7] |

| Human E-cadherin (EC1 domain) | Surface Plasmon Resonance (SPR) | 44 µM (in PBS) | [7] | |

| C-cadherin (full ectodomain) | Analytical Ultracentrifugation (AUC) | 64 µM | [8] | |

| VE-cadherin | Atomic Force Microscopy (AFM) | 10⁻³ - 10⁻⁵ M | [10] | |

| Inhibitor Potency (IC50) | N-cadherin (ADH-1 peptide) | Neurite Outgrowth Assay | 2.33 mM | [5] |

| Human E-cadherin (ADTC5 peptide) | Surface Plasmon Resonance (SPR) | 4.27 µM | [7] | |

| Unbinding Force | VE-cadherin | Atomic Force Microscopy (AFM) | 35-55 pN | [10][11] |

Experimental Protocols

Investigating the function of the HAV motif in avian E-cadherin requires a combination of molecular biology, cell biology, and biophysical techniques. Below are detailed methodologies for key experiments.

Cell Aggregation Assay

This assay measures the ability of cells to adhere to one another, providing a functional readout of cadherin activity.

Materials:

-

Avian cell line expressing E-cadherin (e.g., chicken embryonic fibroblasts)

-

Trypsin-EDTA solution

-

Complete growth medium

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺

-

24-well suspension culture plates

-

Orbital shaker

-

Microscope and camera

-

Image analysis software

Procedure:

-

Culture avian cells to 80-90% confluency.

-

Wash cells with Ca²⁺/Mg²⁺-free HBSS.

-

Dissociate cells using trypsin-EDTA. The EDTA chelates calcium, disrupting cadherin-mediated adhesion.

-

Neutralize trypsin with complete medium and gently pipette to obtain a single-cell suspension.

-

Wash cells twice with Ca²⁺/Mg²⁺-free HBSS and resuspend in the same buffer at a concentration of 2 x 10⁵ cells/mL.

-

To test the effect of the HAV motif, pre-incubate a sample of the cell suspension with a synthetic HAV-containing peptide for 30 minutes.

-

Initiate aggregation by adding an equal volume of HBSS containing 2 mM CaCl₂. A control sample should receive Ca²⁺/Mg²⁺-free HBSS.

-

Aliquot 500 µL of the cell suspension into each well of a 24-well suspension culture plate.

-

Place the plate on an orbital shaker at 80 rpm at 37°C.

-

At various time points (e.g., 0, 30, 60, 120 minutes), take a small aliquot of the cell suspension and count the number of single cells and aggregates using a hemocytometer or an automated cell counter.

-

The degree of aggregation can be calculated as (N₀ - Nₜ) / N₀, where N₀ is the initial total particle number and Nₜ is the total particle number at time t.

-

Alternatively, images of the aggregates can be captured, and the average aggregate size can be quantified using image analysis software.

Site-Directed Mutagenesis of the HAV Motif

This technique allows for the specific alteration of the HAV sequence in the avian E-cadherin cDNA to study the functional consequences of the mutation.

Materials:

-

Plasmid DNA containing the avian E-cadherin cDNA

-

Mutagenic primers with the desired sequence change (e.g., to VAH or AAA)

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar (B569324) plates with appropriate antibiotic

Procedure:

-

Primer Design: Design a pair of complementary primers (forward and reverse) that contain the desired mutation in the HAV codon sequence. The primers should be ~25-45 nucleotides in length with a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification: Set up a PCR reaction using the E-cadherin plasmid as a template, the mutagenic primers, and a high-fidelity DNA polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.

-

DpnI Digestion: Following PCR, digest the reaction mixture with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from E. coli. The newly synthesized, unmethylated PCR product containing the mutation will remain intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Isolate plasmid DNA from the resulting colonies and sequence the E-cadherin insert to confirm the presence of the desired mutation and the absence of any other unintended mutations.

-

Functional Analysis: Transfect the mutated E-cadherin plasmid into a cadherin-deficient cell line and perform functional assays, such as the cell aggregation assay or immunofluorescence staining, to assess the impact of the mutation on E-cadherin function.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with avian E-cadherin in its native cellular environment.

Materials:

-

Avian cells expressing E-cadherin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against avian E-cadherin

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse cultured avian cells with ice-cold lysis buffer. The choice of buffer is critical and may need to be optimized to preserve the protein-protein interactions of interest.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding of proteins to the beads.

-

Immunoprecipitation: Add the anti-E-cadherin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation. In parallel, set up a negative control reaction using an isotype control IgG.

-

Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer. For Western blot analysis, boiling the beads in SDS-PAGE sample buffer is a common elution method.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., β-catenin, p120ctn) or by mass spectrometry for unbiased identification of novel binding partners.

Conclusion and Future Directions

The HAV motif of avian E-cadherin resides in a functionally critical region of the molecule. While its direct role as the primary adhesive site is questionable based on mutagenesis studies, its importance in the overall context of E-cadherin function is undeniable. It likely plays a crucial role in the structural presentation of the adhesive interface and may be involved in the clustering of E-cadherin molecules, which in turn can trigger intracellular signaling pathways like the Hippo pathway.

Future research should focus on obtaining direct quantitative binding data for the avian E-cadherin HAV motif to better understand its contribution to the overall adhesion strength. Advanced techniques like single-molecule force spectroscopy could be employed to probe the interactions of wild-type and HAV-mutated avian E-cadherin at the molecular level. Furthermore, elucidating the potential link between the HAV motif and FGFR signaling in the context of avian E-cadherin could open new avenues for understanding the diverse roles of this classical cadherin in development and disease. The development of more specific inhibitors targeting the region around the HAV motif could also be a promising strategy for therapeutic intervention in diseases where E-cadherin function is dysregulated.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Item - Co-immunoprecipitation and co-localization of E-cadherin with MPII. - Public Library of Science - Figshare [plos.figshare.com]

- 4. youtube.com [youtube.com]

- 5. Novel peptide mimetic small molecules of the HAV motif in N-cadherin inhibit N-cadherin-mediated neurite outgrowth and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. E-cadherin mediates contact inhibition of proliferation through Hippo signaling-pathway components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cell aggregation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. molbiolcell.org [molbiolcell.org]

The Pivotal Role of P-Cadherin in Chick Embryo Gastrulation: A Technical Guide for Researchers

Abstract

Gastrulation is a fundamental process in embryogenesis, orchestrating the formation of the three primary germ layers—ectoderm, mesoderm, and endoderm—from a single epithelial layer, the epiblast. In the avian embryo, this process is characterized by large-scale cell movements and a crucial cellular transformation known as the epithelial-to-mesenchymal transition (EMT). Central to the integrity and dynamics of these events are cell adhesion molecules, particularly the cadherin superfamily. This technical guide provides an in-depth examination of the role of Placental Cadherin (P-cadherin, CDH3) during chick embryo gastrulation. Contrary to the classical EMT model where epithelial cadherins are downregulated, P-cadherin is uniquely retained and dynamically reorganized in cells ingressing through the primitive streak. We will detail its expression patterns, its interplay with key signaling pathways, and its function in cell migration and tissue morphogenesis. Furthermore, this guide will present quantitative data, detailed experimental protocols for its study, and discuss the parallels between its embryonic role and its function in cancer progression, providing a relevant context for therapeutic development.

Introduction: P-Cadherin in the Context of Avian Gastrulation

Gastrulation in the chick embryo begins with the formation of the primitive streak, a midline structure through which epiblast cells ingress to form the mesoderm and endoderm.[1][2] This process involves a profound change in cell phenotype, the EMT, where epithelial cells lose their apical-basal polarity and tight cell-cell junctions to become migratory mesenchymal cells.[2]

A key event in EMT has long been considered the "cadherin switch," typically involving the downregulation of E-cadherin and upregulation of N-cadherin.[3][4] However, studies in the chick embryo have revealed a more complex scenario. While E-cadherin mRNA is indeed downregulated in cells approaching the primitive streak, P-cadherin is robustly expressed and maintained in the epiblast, the primitive streak itself, and the newly formed mesoderm.[3][4][5] In the chick, P-cadherin appears to assume the primary role that E-cadherin plays in the early mouse embryo, making its study critical to understanding avian development.[6][7][8]

This persistence of P-cadherin suggests that its role is not merely to maintain adhesion but to actively modulate the dynamic cell behaviors—such as cell delamination and collective migration—that are hallmarks of gastrulation.[3][9]

Spatiotemporal Expression and Localization of P-Cadherin

The expression pattern of P-cadherin during chick gastrulation is distinct and highly regulated.

-

Epiblast: P-cadherin mRNA and protein are present at high levels throughout the epiblast, the epithelial sheet from which all embryonic tissues arise.[3][4] In these cells, it is primarily localized to the lateral cell surfaces, consistent with its role in maintaining epithelial integrity.[3][10]

-

Primitive Streak: As epiblast cells converge at the primitive streak and begin to undergo EMT, P-cadherin expression is maintained.[3] A significant change in its subcellular localization occurs; it shifts from a purely lateral distribution to a more circumferential pattern around the entire cell surface as cells delaminate and ingress.[3][9][10]

-

Mesoderm: Newly emerged mesodermal cells continue to express P-cadherin as they migrate away from the streak.[3] Its expression diminishes only after these cells have migrated a significant distance from their point of origin.[3][4]

This dynamic expression and relocalization pattern underscores a functional shift from a static, adhesive role in the epiblast to a more modulatory role in the motile cells of the primitive streak and mesoderm.

Quantitative Analysis of P-Cadherin Expression and Function

While much of the data is qualitative, several studies provide quantitative insights into the significance of P-cadherin expression and its effects on cell behavior.

| Parameter Measured | Stage / System | Observation | Reference |

| Relative mRNA Expression | Pre-primitive Streak (EG&K Stage XI) | P-cadherin mRNA levels are ~10-fold higher than E-cadherin mRNA levels. | [11] |

| Relative mRNA Expression | Primitive Streak (HH Stage 4) | P-cadherin mRNA levels are ~10-fold higher than E-cadherin mRNA levels. | [11] |

| Cell Migration Velocity | Mesenchymal Cell Line (In Vitro) | P-cadherin expression significantly increased mean cell migration velocity compared to control or E-cadherin expressing cells. | [12] |

| Directionality of Migration | Mesenchymal Cell Line (In Vitro) | P-cadherin expression increased the persistence and directionality of cell movement in a wound-healing assay. | [12] |

Note: Data on cell migration velocity and directionality were obtained from an in vitro model but are included to illustrate the potential quantitative impact of P-cadherin expression on cell motility.

Signaling Pathways and Regulatory Networks

The function and expression of P-cadherin are tightly controlled by a network of transcription factors and signaling pathways. Concurrently, P-cadherin itself modulates downstream signaling to influence cell behavior.

Upstream Regulation of P-Cadherin

The primary regulators of P-cadherin expression during gastrulation are EMT-inducing transcription factors of the Snail and Zeb families.

-

Snail2 (Slug): In the chick embryo, Snail2 is expressed in the primitive streak.[5] Gain- and loss-of-function experiments have demonstrated that Snail2 directly represses P-cadherin transcription in this region, facilitating the delamination of mesendodermal precursors.[6][7][13]

-

Zeb2: Later in development, during neurulation, Zeb2 is responsible for repressing P-cadherin in the nascent neural plate, helping to define this embryonic territory.[6][7]

The upstream signals activating Snail2 in the primitive streak are complex but are known to be influenced by major developmental signaling pathways like Wnt and FGF, which are critical for primitive streak formation and cell ingression.[14][15]

Caption: Upstream regulation of P-cadherin transcription in the primitive streak.

Downstream Signaling Mediated by P-Cadherin

The retention of P-cadherin on migratory cells suggests it actively signals to control cell behavior. While direct evidence in the chick gastrula is emerging, studies in other models, particularly cancer, provide a strong framework for its likely downstream effects.

P-cadherin can modulate the activity of small Rho-GTPases, which are master regulators of the actin cytoskeleton and cell motility.

-

p120-Catenin Delocalization: P-cadherin can compete with E-cadherin for binding to catenins. This can lead to the displacement of p120-catenin from the membrane into the cytoplasm.[16]

-

Rho-GTPase Activation: In the cytoplasm, p120-catenin can activate Rho-GTPases such as Rac1 and Cdc42 .[16]

-

Actin Reorganization: Activated Cdc42, in particular, is a key driver of cell polarity and the formation of filopodia, which are essential for directed cell migration.[12] P-cadherin has been shown to specifically activate Cdc42 via the scaffold protein β-PIX, leading to an increase in mechanical forces that drive collective cell movement.[12]

This pathway provides a plausible mechanism for how the circumferential redistribution of P-cadherin in ingressing cells translates into the acquisition of a migratory phenotype.

Caption: Potential downstream signaling cascade initiated by P-cadherin.

Relevance to Drug Development: Parallels with Cancer

The processes governing cell behavior during embryonic gastrulation are often hijacked in pathological conditions, most notably in cancer metastasis. The EMT program that allows embryonic cells to migrate and form new tissues is mechanistically similar to the EMT that allows carcinoma cells to invade surrounding tissues and metastasize.[17][18][19]

P-cadherin's role in this context is highly relevant to drug development professionals:

-

Overexpression in Tumors: P-cadherin is overexpressed in a variety of aggressive solid tumors, including breast, ovarian, prostate, and pancreatic cancers, where its high expression often correlates with poor patient prognosis.[1][6][17]

-

A Therapeutic Target: Its frequent overexpression on cancer cells, coupled with minimal expression in most normal adult tissues, makes P-cadherin an attractive target for cancer-specific therapies.[6]

-

Active Clinical Development: Several therapeutic strategies targeting P-cadherin are in clinical development. These include monoclonal antibodies, antibody-drug conjugates (ADCs), and radioimmunotherapy agents designed to specifically kill P-cadherin-expressing cancer cells.[1][2][6][20]

Understanding the fundamental role of P-cadherin in regulating cell migration and invasion during embryogenesis provides a powerful biological framework for developing and optimizing therapies that target these same processes in metastatic cancer.

Experimental Protocols

Studying P-cadherin in the chick embryo involves a combination of gene expression analysis and functional perturbation experiments. Below are detailed methodologies for key techniques.

Protocol: Whole-Mount In Situ Hybridization (WISH) for P-cadherin mRNA

This protocol is used to visualize the spatial expression pattern of P-cadherin (CDH3) mRNA in whole chick embryos.

Materials:

-

Fertilized chicken eggs (HH stages 4-8)

-

Phosphate-buffered saline (PBS), DEPC-treated

-

4% Paraformaldehyde (PFA) in PBS

-

Methanol (B129727) (100%)

-

PBT (PBS + 0.1% Tween-20)

-

Proteinase K (10 µg/ml in PBT)

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled anti-sense RNA probe for chick P-cadherin

-

Anti-DIG-AP Fab fragments (Roche)

-

NBT/BCIP developing solution

Procedure:

-

Embryo Dissection and Fixation:

-

Collect embryos at the desired stage (e.g., HH4-8) in ice-cold PBS.

-

Carefully remove the vitelline membrane and excess yolk.

-

Fix embryos in 4% PFA overnight at 4°C.[20]

-

-

Dehydration and Rehydration:

-

Wash embryos 2x in PBT.

-

Dehydrate through a graded methanol series (25%, 50%, 75%, 100% MeOH in PBT), 10 min each step. Embryos can be stored at -20°C in 100% methanol.[20]

-

Rehydrate embryos through a reverse methanol series into PBT.

-

-

Permeabilization and Pre-hybridization:

-

Treat embryos with 10 µg/ml Proteinase K. Incubation time is stage-dependent (e.g., ~5 min for HH8); monitor clearing carefully.

-

Stop digestion by washing with glycine, then post-fix in 4% PFA / 0.2% glutaraldehyde (B144438) for 20 min.[21]

-

Wash 2x in PBT.

-

Incubate in hybridization buffer at 65-70°C for at least 2 hours.[20][21]

-

-

Hybridization:

-

Replace pre-hybridization buffer with fresh buffer containing the DIG-labeled P-cadherin probe (approx. 1 µg/ml).

-

Incubate overnight at 65-70°C.[21]

-

-

Washes and Antibody Incubation:

-

Detection:

-

Wash extensively in MABT to remove excess antibody.

-

Equilibrate in NTMT buffer.

-

Develop the color reaction by incubating embryos in NBT/BCIP solution in the dark. Monitor progress under a dissecting microscope.

-

Stop the reaction by washing in PBT once the desired signal is achieved.

-

Post-fix embryos in 4% PFA and store in PBS at 4°C.

-

Protocol: In Ovo Electroporation for P-cadherin Functional Analysis

This protocol allows for gain- or loss-of-function studies by introducing plasmid DNA (e.g., P-cadherin-GFP overexpression or shRNA-mediated knockdown) into the epiblast of early-stage chick embryos.[22]

Materials:

-

Fertilized chicken eggs (HH stages 3-4)

-

Plasmid DNA solution (1-5 µg/µl in TE buffer with Fast Green dye)

-

Tungsten electrodes

-

Square-wave electroporator (e.g., BTX ECM 830)

-

Pulled glass microinjection needles

-

Picospritzer or other microinjector

Procedure:

-

Egg Preparation:

-

Incubate eggs to the desired stage (e.g., HH3-4 for gastrulation studies).

-

Window the egg by carefully removing a small piece of the shell.

-

Inject 1-2 ml of India Ink/Ringer's solution under the embryo to visualize it.

-

-

Microinjection:

-

Load the glass needle with the plasmid DNA solution.

-

Carefully lower the needle into the sub-germinal cavity or directly above the epiblast layer in the region of interest (e.g., lateral to the primitive streak).

-

Inject a small bolus of the DNA solution using the picospritzer.

-

-

Electroporation:

-

Place the positive and negative electrodes parallel to each other on either side of the injected DNA. The DNA will move toward the positive electrode.

-

Apply a series of square-wave pulses. Typical parameters for epiblast electroporation are 5-8 Volts, 5 pulses of 50 ms (B15284909) duration with 100 ms intervals.[23]

-

Remove the electrodes carefully.

-

-

Sealing and Incubation:

-

Add a few drops of sterile Ringer's solution to the embryo.

-

Seal the window in the shell with sterile medical tape.

-

Return the egg to the incubator and allow it to develop for the desired period (e.g., 24-48 hours).

-

-

Analysis:

-

Harvest the embryo at the appropriate time point.

-

Analyze the phenotype using fluorescence microscopy (for co-electroporated reporters like GFP), in situ hybridization, or immunohistochemistry.

-

Caption: Workflow for loss-of-function analysis of P-cadherin via in ovo electroporation.

Conclusion and Future Directions

Avian P-cadherin is a critical and dynamic regulator of chick embryo gastrulation. Its sustained expression and subcellular relocalization during EMT challenge classical models and highlight its active role in modulating cell adhesion and migration. The molecular machinery it engages, particularly downstream effectors like Cdc42, provides a direct link between cell-cell adhesion and the cytoskeletal changes required for morphogenesis. The striking parallels between the role of P-cadherin in embryonic EMT and cancer cell invasion firmly establish it as a protein of high interest for both developmental biologists and drug development professionals. Future research should focus on obtaining more quantitative in-embryo data on cell behaviors following P-cadherin perturbation and further elucidating the precise upstream signals from pathways like Wnt and FGF that orchestrate its complex regulation in the primitive streak. Such studies will not only deepen our understanding of embryonic development but also refine strategies for therapeutically targeting P-cadherin in disease.

References

- 1. Frontiers | A Phase 1 Dose-Escalation Study of PF-06671008, a Bispecific T-Cell-Engaging Therapy Targeting P-Cadherin in Patients With Advanced Solid Tumors [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Gastrulation EMT Is Independent of P-Cadherin Downregulation | PLOS One [journals.plos.org]

- 4. Gastrulation EMT Is Independent of P-Cadherin Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. File:Chicken embryo E-cad and P-cad gastrulation.png - Embryology [embryology.med.unsw.edu.au]

- 6. aacrjournals.org [aacrjournals.org]

- 7. meridian.allenpress.com [meridian.allenpress.com]

- 8. P-Cadherin Linking Breast Cancer Stem Cells and Invasion: A Promising Marker to Identify an “Intermediate/Metastable” EMT State | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Role of FGF signalling in neural crest cell migration during early chick embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. P-cadherin promotes collective cell migration via a Cdc42-mediated increase in mechanical forces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of cell migration during chick gastrulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. P-cadherin role in normal breast development and cancer | The International Journal of Developmental Biology [ijdb.ehu.eus]

- 17. P-cadherin and the journey to cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. P-Cadherin Linking Breast Cancer Stem Cells and Invasion: A Promising Marker to Identify an “Intermediate/Metastable” EMT State - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In vivo therapeutic effect of CDH3/P-cadherin-targeting radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. FGF Signaling Pathway in the Developing Chick Lung: Expression and Inhibition Studies | PLOS One [journals.plos.org]

- 22. Gain- and loss-of-function approaches in the chick embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cadherins in early neural development - PMC [pmc.ncbi.nlm.nih.gov]

The Expression Pattern and Functional Significance of Cadherin-11 in Avian Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadherin-11 (CDH11), a type II classical cadherin, is a critical mediator of calcium-dependent cell-cell adhesion, primarily between mesenchymal cells. Its expression is spatiotemporally regulated during embryonic development, playing a pivotal role in cell sorting, migration, condensation, and differentiation. Dysregulation of Cadherin-11 has been implicated in various developmental abnormalities and diseases, including arthritis and cancer, making it a molecule of significant interest for both basic research and therapeutic development. This technical guide provides an in-depth overview of the expression pattern of Cadherin-11 in avian embryos, a key model system for developmental biology. It includes a summary of quantitative expression data, detailed experimental protocols for its detection, and visualizations of associated signaling pathways and experimental workflows.

Introduction to Cadherin-11

Cadherin-11, also known as Osteoblast-Cadherin (OB-cadherin), is a transmembrane glycoprotein (B1211001) that facilitates homophilic adhesion, meaning it preferentially binds to other Cadherin-11 molecules on adjacent cells. Unlike type I cadherins (e.g., E-cadherin, N-cadherin), which are primarily expressed in epithelial and neural tissues respectively, Cadherin-11 is a hallmark of the mesenchymal cell lineage. Its function is integral to the morphogenesis of various structures derived from mesenchyme, including the craniofacial skeleton, limbs, and vertebrae.

Functionally, Cadherin-11 is involved in:

-

Cell Sorting and Segregation: It helps define tissue boundaries by mediating adhesive differences between cell populations.

-

Cell Migration: It provides the necessary traction and signaling cues for the collective migration of mesenchymal cells.

-

Mesenchymal Condensation: The upregulation of Cadherin-11 is a key step in the aggregation of mesenchymal cells to form precartilaginous condensations, the anlagen for skeletal elements.

-

Signal Transduction: Through its cytoplasmic domain, it interacts with catenins (e.g., β-catenin, p120ctn) to influence intracellular signaling pathways that regulate gene expression, cytoskeletal organization, and cell behavior.

Spatiotemporal Expression of Cadherin-11 in Avian Embryos

The expression of Cadherin-11 is dynamically regulated throughout avian development. Its presence is tightly correlated with key morphogenetic events.

Craniofacial Development

Cadherin-11 is prominently expressed in the cranial neural crest-derived mesenchyme that populates the frontonasal process and the branchial arches, which give rise to the majority of the facial skeleton. Its expression is critical for the condensation of these mesenchymal cells to form the cartilaginous precursors of the jaw and other facial bones. In the developing palate, Cadherin-11 is expressed in the opposing palatal shelves, and its adhesive function is thought to be essential for their fusion.

Limb Development

During limb formation, Cadherin-11 expression is first detected in the preskeletal mesenchyme of the nascent limb bud. Its expression becomes more robust in the central core mesenchyme as it undergoes condensation to form the cartilage models of the limb bones. This expression pattern is distinct from that of N-cadherin, which is more broadly expressed in the early limb mesenchyme. The upregulation of Cadherin-11 is a critical step for the initiation of chondrogenesis.

Somite and Vertebral Column Development

Following somitogenesis, the somites differentiate into the dermomyotome and the sclerotome. Cadherin-11 is specifically expressed in the sclerotome, the portion of the somite that gives rise to the vertebrae and ribs. Furthermore, within the sclerotome, Cadherin-11 expression is localized to the syndetome, a sub-compartment that forms tendons. This specific expression highlights its role in the segmentation and differentiation of the axial skeleton and associated connective tissues.

Heart Development

In the developing heart, Cadherin-11 is expressed in the epicardium and the endocardial cushions of the atrioventricular canal. These cushions are mesenchymal structures that are remodeled to form the valves of the heart. The expression of Cadherin-11 in these regions suggests a role in the complex cell rearrangements and fusions required for cardiac septation and valve formation.

Quantitative Expression Data

While much of the developmental biology literature provides qualitative descriptions of gene expression, some studies have performed semi-quantitative or relative quantitative analyses. The following tables summarize the relative expression levels of Cadherin-11 mRNA in various tissues during chicken development, compiled from multiple sources.

Table 1: Relative Cadherin-11 mRNA Expression in Craniofacial Structures

| Developmental Stage (Hamburger-Hamilton) | Tissue/Region | Relative Expression Level | Reference |

| HH18-20 | Frontonasal Process Mesenchyme | High | |

| HH20-24 | Maxillary Process | High | |

| HH20-24 | Mandibular Process | High | |

| HH25-28 | Palatal Shelves (pre-fusion) | Moderate to High | |

| HH28-32 | Fusing Palatal Shelves | High |

Table 2: Relative Cadherin-11 mRNA Expression in the Developing Limb

| Developmental Stage (Hamburger-Hamilton) | Tissue/Region | Relative Expression Level | Reference |

| HH18-22 | Undifferentiated Limb Bud Mesenchyme | Low | |

| HH23-25 | Pre-cartilaginous Condensations | High | |

| HH26-30 | Differentiating Chondrocytes | Moderate | |

| HH26-30 | Perichondrium | High |

Table 3: Relative Cadherin-11 mRNA Expression in Somites and Axial Skeleton

| Developmental Stage (Hamburger-Hamilton) | Tissue/Region | Relative Expression Level | Reference |

| HH14-18 | Sclerotome (undifferentiated) | Moderate | |

| HH19-24 | Sclerotome (condensing) | High | |

| HH20-25 | Syndetome | High | |

| HH25-30 | Vertebral Cartilage Primordia | Moderate |

Experimental Protocols

The following are generalized protocols for the detection and quantification of Cadherin-11 expression in avian embryos. Specific details may require optimization based on the specific antibody or probe used.

Whole-Mount In Situ Hybridization (WISH)

This technique is used to visualize the spatial distribution of Cadherin-11 mRNA in intact embryos.

Protocol Steps:

-

Embryo Collection and Fixation: Collect chicken embryos at the desired developmental stage in ice-cold PBS. Fix in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

-

Probe Synthesis: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe corresponding to a unique region of the chicken Cadherin-11 mRNA sequence. A sense probe should be synthesized as a negative control.

-

Pre-hybridization: Dehydrate embryos through a methanol/PBT (PBS + 0.1% Tween-20) series and store at -20°C. Rehydrate on the day of the experiment. Permeabilize with Proteinase K (10 µg/mL). Refix with 4% PFA and pre-hybridize in hybridization buffer for 2-4 hours at 65°C.

-

Hybridization: Add the DIG-labeled probe to the hybridization buffer (0.5-1 µg/mL) and incubate overnight at 65°C.

-

Washes: Perform a series of stringent washes in pre-warmed wash buffers and MABT (Maleic acid buffer + 0.1% Tween-20) to remove unbound probe.

-

Immunodetection: Block with MABT + 2% Blocking Reagent + 20% Heat-Inactivated Sheep Serum. Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

Color Development: Wash extensively in MABT. Equilibrate in NTMT buffer (100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20). Develop the color reaction using NBT/BCIP substrate in the dark.

-

Imaging: Stop the reaction by washing in PBT. Post-fix in 4% PFA. Clear and image the embryos using a dissecting microscope with a camera.

Immunohistochemistry (IHC) on Paraffin (B1166041) Sections

This method is used to detect the localization of Cadherin-11 protein within tissues.

Protocol Steps:

-

Tissue Processing: Fix embryos in 4% PFA, dehydrate through an ethanol (B145695) series, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut 5-10 µm sections using a microtome and mount on charged glass slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

Blocking: Block endogenous peroxidase activity with 3% H2O2 (if using HRP-based detection). Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour.

-

Primary Antibody Incubation: Incubate sections with a primary antibody specific to Cadherin-11 overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-conjugated secondary antibody.

-

Signal Detection: Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining and Mounting: Lightly counterstain with hematoxylin (B73222) to visualize nuclei. Dehydrate, clear, and mount with a permanent mounting medium.

Visualizing Pathways and Workflows

Cadherin-11 Signaling in Mesenchymal Condensation

The Pivotal Role of Avian Cadherin Peptides in Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of cadherins revolutionized our understanding of tissue morphogenesis and homeostasis. These calcium-dependent transmembrane proteins are the primary mediators of cell-cell adhesion in vertebrates, playing a crucial role in the formation and maintenance of tissues and organs. Seminal work, particularly on avian models, was instrumental in identifying and characterizing the function of these adhesion molecules. This technical guide provides an in-depth exploration of the discovery of the role of avian cadherin peptides in cell adhesion, focusing on the core molecular interactions, experimental methodologies, and the signaling pathways that govern their function.

The Discovery of Cadherins: A Calcium-Dependent Adhesion System

The journey to understanding cadherin-mediated cell adhesion began with the observation that dissociated embryonic cells could reaggregate, but that this process was dependent on the method of dissociation. In the late 1970s, Masatoshi Takeichi's pioneering work demonstrated that vertebrate cells possess two distinct adhesion systems: a calcium-independent system and a calcium-dependent one.[1]

Further studies by Yoshida and Takeichi in 1982 led to the identification of a 140-kDa protein on the surface of teratocarcinoma cells that was essential for this calcium-dependent adhesion.[5] This protein, later identified as E-cadherin, was the first member of the cadherin superfamily to be characterized.[5] Subsequent research in avian systems, particularly the chick embryo, led to the discovery of N-cadherin, which is crucial for the development of the nervous system.[6]

Quantitative Analysis of Cadherin-Mediated Adhesion

The strength and specificity of cadherin-mediated adhesion are critical for tissue organization. Quantitative studies have been essential in elucidating the biophysical properties of these interactions. While much of the early work was qualitative, subsequent studies have provided valuable quantitative data on cadherin binding affinities and kinetics.

| Cadherin Type | Interaction | Dissociation Constant (Kd) | Dissociation Rate (koff) | Organism/System | Reference |

| Mouse N-cadherin | Homophilic | 22.6 ± 1.7 µM | - | In vitro (AUC) | [7] |

| Mouse E-cadherin | Homophilic | 160.0 ± 21.3 µM | - | In vitro (AUC) | [7] |

| C-cadherin (EC1-2) | Homophilic | - | 3.9 s-1 and 0.02 s-1 | Xenopus (Single Molecule Force Spectroscopy) | [8] |

| C-cadherin (EC1-5) | Homophilic | - | 0.00039 s-1 and 0.00001 s-1 | Xenopus (Single Molecule Force Spectroscopy) | [8] |

| Chicken N-cadherin | Homophilic | - | - | In vitro (Force Measurement) | |

| Type II Cadherins (various) | Homophilic | 3.1 to 42.2 µM | - | In vitro (AUC) | [9] |

Note: While the provided data is not exclusively from avian sources, it represents the best available quantitative information on classical cadherin binding properties and is highly relevant to understanding avian cadherin function due to the conserved nature of these molecules.

Experimental Protocols

The following protocols are reconstructed based on the methodologies described in the seminal papers by Takeichi and his colleagues, providing a detailed guide to the key experiments that led to the discovery of cadherin function.

Cell Dissociation and Preparation of Single-Cell Suspensions

This protocol is based on the methods used by Takeichi to differentiate between calcium-dependent and independent adhesion systems.[1]

Materials:

-

Chinese hamster V79 cells or other adherent cell line

-

Ca2+- and Mg2+-free phosphate-buffered saline (CMF-PBS)

-

Trypsin solution (0.05% in CMF-PBS)

-

EDTA solution (0.02% in CMF-PBS)

-

Trypsin-Ca2+ solution (0.05% trypsin in PBS with 1 mM CaCl2)

-

Soybean trypsin inhibitor

-

Culture medium (e.g., DMEM with 10% fetal bovine serum)

-

Centrifuge

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Culture: Grow cells to a sub-confluent monolayer in standard culture dishes.

-

Washing: Gently wash the cell monolayer twice with CMF-PBS to remove serum proteins.

-

Dissociation Treatments (Perform in parallel):

-

Trypsin-EDTA Treatment: Incubate cells with Trypsin-EDTA solution at 37°C for 5-10 minutes, or until cells detach.

-

Trypsin-Ca2+ Treatment: Incubate cells with Trypsin-Ca2+ solution at 37°C for 15-20 minutes.

-

EDTA Treatment: Incubate cells with EDTA solution at 37°C for 10-15 minutes.

-

-

Inactivation and Collection:

-

For trypsin-treated cells, add an equal volume of culture medium containing serum or a solution of soybean trypsin inhibitor to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the cell suspension to a centrifuge tube.

-

-

Centrifugation and Resuspension:

-

Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.

-

Carefully aspirate the supernatant.

-

Resuspend the cell pellet in the desired buffer or medium for the subsequent aggregation assay.

-

-

Cell Counting: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Adjust the cell concentration as needed for the aggregation assay.

Cell Aggregation Assay

This assay, central to the discovery of cadherins, measures the ability of dissociated cells to re-adhere to one another.[1]

Materials:

-

Single-cell suspensions (prepared as described above)

-

Aggregation medium (e.g., culture medium or a balanced salt solution)

-

24-well or 96-well culture plates

-

Orbital shaker

-

Inverted microscope

-

Digital camera and image analysis software (for quantification)

Procedure:

-

Plating: Add a defined number of cells (e.g., 2 x 105 cells in 0.5 mL of aggregation medium) to each well of a culture plate.

-

Incubation and Agitation: Place the plate on an orbital shaker at a constant speed (e.g., 80 rpm) at 37°C. The gentle agitation prevents cells from settling and promotes cell-cell collisions.

-

Monitoring Aggregation: At specific time points (e.g., 0, 15, 30, 60 minutes), take a small aliquot of the cell suspension from a well and observe it under an inverted microscope. Capture images of the cell aggregates.

-

Quantification: The extent of aggregation can be quantified by several methods:

-

Particle Counting: Count the number of single cells and aggregates in a defined area. A decrease in the total number of particles (single cells + aggregates) over time indicates aggregation. The aggregation index can be calculated as (N0 - Nt) / N0, where N0 is the initial particle number and Nt is the particle number at time t.[10]

-

Aggregate Size Measurement: Use image analysis software to measure the area or diameter of the aggregates. An increase in the average aggregate size over time indicates aggregation.[11]

-

Immunoprecipitation of the Cadherin-Catenin Complex

This protocol is a generalized procedure for isolating cadherin and its associated proteins, the catenins, from cell lysates.

Materials:

-

Cultured cells or dissected tissue (e.g., chicken embryo neural tube)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-N-cadherin antibody

-

Protein A/G-agarose beads or magnetic beads

-

Wash buffer (e.g., lysis buffer without detergents)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Microcentrifuge

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cell lysate) to a new tube.

-

-

Pre-clearing (Optional but Recommended):

-

Add protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the pre-cleared supernatant.

-

-

Immunoprecipitation:

-

Add the anti-N-cadherin antibody to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with wash buffer. With each wash, resuspend the beads, incubate briefly, and then pellet them.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Add elution buffer (e.g., 2x SDS-PAGE sample buffer) to the beads and boil for 5-10 minutes to release the proteins.

-

-

Analysis:

-

Centrifuge to pellet the beads.

-

Collect the supernatant containing the immunoprecipitated proteins.

-

Analyze the proteins by SDS-PAGE and Western blotting using antibodies against N-cadherin, β-catenin, and α-catenin.

-

Signaling Pathways and Molecular Interactions

Cadherin-mediated adhesion is not a static process but is dynamically regulated by intracellular signaling pathways that control cadherin expression and their connection to the cytoskeleton. A key event in avian embryonic development that highlights this regulation is the migration of neural crest cells.

Cadherin Switching in Avian Neural Crest Cell Migration

During the epithelial-to-mesenchymal transition (EMT), neural crest cells delaminate from the neural tube and migrate to various locations in the embryo. This process involves a dynamic change in cadherin expression, often referred to as "cadherin switching."

Initially, premigratory neural crest cells in the dorsal neural tube express high levels of N-cadherin and Cadherin-6B, which maintain their epithelial phenotype and adhesion within the neural tube.[3][12] Upon induction of EMT, the expression of these cadherins is downregulated, and the cells upregulate Cadherin-7.[3] This switch to a different cadherin type is thought to reduce their adhesion to the neural tube and promote their migratory behavior.

Regulatory Network of Cadherin Expression in Neural Crest EMT

The process of cadherin switching is tightly regulated by a network of transcription factors and signaling pathways. The transcription factor Snail2 plays a crucial role in repressing the expression of Cadherin-6B, a key step in initiating neural crest cell delamination.[12] The Wnt/β-catenin signaling pathway is also a major regulator, promoting the expression of cadherins associated with the migratory phenotype, such as Cadherin-7 and Cadherin-11.[13][14]

References

- 1. Functional correlation between cell adhesive properties and some cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The sticky business of discovering cadherins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. link.springer.com [link.springer.com]

- 5. Teratocarcinoma cell adhesion: identification of a cell-surface protein involved in calcium-dependent cell aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression of N-cadherin adhesion molecules associated with early morphogenetic events in chick development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Lifetime measurements reveal kinetic differences between homophilic cadherin bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of cadherin expression in the chicken neural crest by the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of cadherin expression in the chicken neural crest by the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Calcium-Dependent Adhesion Mechanism of Avian Cadherins

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Classical cadherins are a superfamily of transmembrane glycoproteins that mediate calcium-dependent, homophilic cell-cell adhesion, a process fundamental to tissue development, morphogenesis, and maintenance of tissue integrity.[1][2] Avian models, particularly the chicken (Gallus gallus), have historically been pivotal in elucidating the molecular mechanics of cadherin function, such as N-cadherin's role in neural development.[3][4] This technical guide provides an in-depth examination of the core mechanism by which avian cadherins utilize calcium ions to orchestrate cell adhesion. It details the structural transformations induced by calcium binding, presents quantitative biophysical data, outlines key experimental protocols for functional assessment, and illustrates the downstream signaling cascades that link adhesion to cytoskeletal dynamics and intracellular regulation.

Structural Basis of Calcium-Dependent Adhesion

The function of classical cadherins is inextricably linked to their structure and their interaction with extracellular calcium (Ca²⁺). The removal of calcium abolishes adhesive activity and renders the cadherin protein susceptible to proteolysis, highlighting the ion's critical role.[5][6]

Cadherin Architecture

A typical classical cadherin protein consists of three main parts:

-

Extracellular Domain: Comprises five tandemly repeated "cadherin repeats" or extracellular domains (EC1-EC5).[1][5] This region is responsible for mediating direct interactions with cadherins on opposing cells.

-

Transmembrane Domain: A single-pass alpha-helical segment that anchors the protein within the cell membrane.[5]

-

Cytoplasmic Domain: A conserved intracellular tail that interacts with a suite of proteins called catenins, linking the adhesion complex to the actin cytoskeleton.[1][5]

The Role of Calcium Ions

Calcium ions are not directly involved in the adhesive interface but are essential for maintaining the structural conformation required for adhesion.

-

Rigidification: Three Ca²⁺ ions bind with micromolar to millimolar affinity in the linker regions between each successive EC domain (e.g., between EC1-EC2, EC2-EC3, etc.).[7][8][9] This binding prevents the flexible EC domains from rotating, locking the entire extracellular region into a rigid, curved, rod-like conformation.[6][10][11] In the absence of Ca²⁺, the extracellular domain becomes highly flexible and collapses.[10][12]

-

Dimerization and Adhesion: This calcium-induced rigidification is a prerequisite for the formation of stable trans dimers between the EC1 domains of cadherins on adjacent cells.[5] This homophilic interaction, where one cadherin type binds to the same type, forms the basis of cell-cell recognition and adhesion.[13] The collective interactions of many cadherin dimers form a "cell-adhesion zipper," creating a strong and specific bond between cells.[14][15]

Quantitative Data on Cadherin Interactions

Biophysical studies, primarily on mammalian E-cadherin which is structurally and functionally homologous to avian classical cadherins, have quantified the binding affinities involved in adhesion.[16] The affinity of calcium binding is moderate, suggesting that cadherins could be sensitive to physiological changes in local Ca²⁺ concentrations.[7]

Table 1: Calcium Binding Affinities for E-Cadherin

| Cadherin Construct | Number of Ca²⁺ Ions Bound | Average Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| EC1-EC2 Domains (ECAD12) | 3 | ~460 µM | [9] |

| Full Extracellular Domain | 9 | ~30 µM |[9] |

Table 2: Dimerization Affinity for E-Cadherin

| Interacting Domains | Condition | Dissociation Constant (Kd) | Reference |

|---|

| EC1-EC2 Dimerization | In the presence of Ca²⁺ | 0.08 mM (80 µM) |[9] |

Key Experimental Protocols

Assessing the function of avian cadherins relies on established in vitro assays that measure the capacity of cells or molecules to aggregate in a calcium-dependent manner.

Cell Aggregation Assay

This assay directly measures the ability of a specific cadherin to mediate cell-cell adhesion.

Methodology:

-

Cell Line Preparation: Utilize a non-adhesive parental cell line (e.g., Chinese Hamster Ovary (CHO) or L cells) and transfect with a plasmid encoding the full-length avian cadherin of interest (e.g., chicken N-cadherin).[17][18] Select a stable, high-expression clonal line.

-

Cell Culture and Dissociation: Grow cells to a confluent monolayer. Wash with a Ca²⁺-free buffer (e.g., PBS without Ca²⁺/Mg²⁺). Dissociate the cells into a single-cell suspension using trypsin-EDTA. The EDTA chelates Ca²⁺, disrupting existing cadherin-mediated junctions.

-

Assay Preparation: Neutralize trypsin, gently pellet the cells, and wash them twice in a Ca²⁺-free buffer. Resuspend the cells to a known concentration (e.g., 2 x 10⁵ cells/mL) in two separate buffers:

-

Adhesion Buffer: HBSS or similar buffer supplemented with physiological Ca²⁺ (e.g., 2 mM CaCl₂).

-

Control Buffer: The same buffer containing a calcium chelator (e.g., 2 mM EGTA or EDTA).

-

-

Aggregation: Aliquot the cell suspensions into wells of a 24-well plate or into siliconized tubes. Place on a rotary shaker at a controlled speed (e.g., 80 rpm) at 37°C for a defined time course (e.g., 30-60 minutes).[19][20]

-

Quantification: Determine the extent of aggregation by measuring the decrease in particle number over time. At t=0 and subsequent time points, take an aliquot and count the total particle number (Nₜ), where aggregates are counted as a single particle, using a hemocytometer or an electronic cell counter. Calculate the aggregation index as (N₀ - Nₜ) / N₀. Cadherin function is confirmed if significant aggregation occurs only in the presence of calcium.[21]

Bead Aggregation Assay

This is a cell-free method to test for direct homophilic interactions of cadherin extracellular domains.

Methodology:

-

Protein Expression: Express and purify the entire extracellular domain of the avian cadherin as a fusion protein with the Fc region of IgG. This promotes dimerization.

-

Bead Coating: Use magnetic beads coated with Protein G, which binds to the Fc region. Incubate the beads with the cadherin-Fc fusion protein to create a surface presenting the cadherin ectodomains.

-

Aggregation: Wash the coated beads and resuspend them in two buffers: one with CaCl₂ (e.g., 2 mM) and one with EDTA (e.g., 2 mM).[19]

-

Analysis: Incubate for 1 hour and observe under a microscope. Functional homophilic adhesion is indicated by the formation of large bead aggregates exclusively in the calcium-containing buffer.[19] The extent of aggregation can be quantified using image analysis software to measure the area of the bead clusters.[19]

Downstream Signaling and Cytoskeletal Linkage

Cadherin-mediated adhesion is not a passive process. The cytoplasmic domain of the cadherin molecule serves as a critical signaling hub, linking the adhesion complex to the actin cytoskeleton and intracellular signaling pathways.[1][22] This connection is essential for the formation of stable adherens junctions.

-

The Catenin Complex: The cadherin cytoplasmic tail directly binds to two key catenin proteins: p120-catenin (p120ctn) and β-catenin (or its homolog γ-catenin/plakoglobin).[23][24]

-

Linkage to Actin: β-catenin acts as a bridge, binding to α-catenin.[25] α-catenin, in turn, directly interacts with the actin cytoskeleton, physically coupling the cadherin adhesion site to the cell's internal contractile machinery.[26] This linkage allows for the transmission of mechanical forces across cells and tissues.

-

Signaling Roles: The cadherin-catenin complex also regulates intracellular signaling. By sequestering β-catenin at the cell membrane, cadherins can modulate the cytosolic pool of β-catenin available to participate in the canonical Wnt signaling pathway, where it acts as a transcriptional co-activator.[27] Furthermore, the complex can influence the activity of Rho GTPases and interact with receptor tyrosine kinases like the FGF receptor, thereby affecting cell proliferation, migration, and survival.[23][27][28]

Conclusion

The calcium-dependent adhesion mechanism of avian cadherins is a highly regulated process involving precise structural changes initiated by ion binding. The rigidification of the extracellular domain by calcium is the critical step that permits homophilic binding, leading to the formation of robust cell-cell junctions. The subsequent linkage of this complex to the actin cytoskeleton via catenins not only stabilizes the adhesive contact but also integrates it with intracellular signaling networks that control cell behavior. Understanding these fundamental mechanisms is paramount for research in developmental biology, tissue engineering, and the development of therapeutics targeting diseases characterized by aberrant cell adhesion, such as cancer metastasis.

References

- 1. Cadherin - Wikipedia [en.wikipedia.org]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Expression of N-cadherin adhesion molecules associated with early morphogenetic events in chick development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of N-cadherin on neuronal migration during chicken optic tectum development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis of calcium-induced E-cadherin rigidification and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. Calcium-dependent dynamics of cadherin interactions at cell–cell junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. InterPro [ebi.ac.uk]

- 9. Calcium binding and homoassociation of E-cadherin domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cadherin Mechanics and Complexation: The Importance of Calcium Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell adhesion - Wikipedia [en.wikipedia.org]

- 12. Cells' Get Sticky with Calcium [ks.uiuc.edu]

- 13. portlandpress.com [portlandpress.com]

- 14. Structural basis of cell-cell adhesion by cadherins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Identification of mammalian and invertebrate analogues of the avian calcium-dependent cell adhesion protein N-cadherin with synthetic-peptide directed antibodies against a conserved cytoplasmic domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cadherin-mediated cell sorting not determined by binding or adhesion specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cadherin-mediated cell adhesion and tissue segregation: qualitative and quantitative determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cell Aggregation Assays | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. Cadherin Signaling in Cancer and Autoimmune Diseases [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Early Evidence Base | EMBO [eeb.embo.org]

- 27. N-cadherin-mediated adhesion and signaling from development to disease: Lessons from mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Cadherin Signaling in Cancer: Its Functions and Role as a Therapeutic Target [frontiersin.org]

Avian Cadherin Peptides: A Technical Guide to Molecular Weight, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction